![molecular formula C18H13Cl2NO4S B2840780 Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate CAS No. 241488-16-4](/img/structure/B2840780.png)

Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

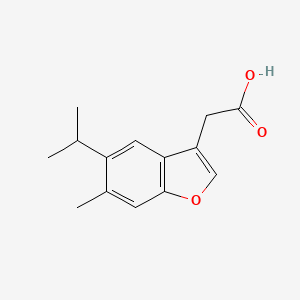

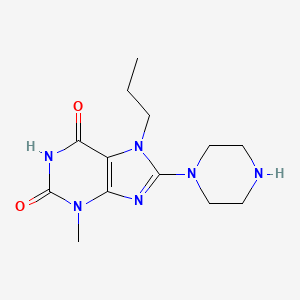

“Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C18H13Cl2NO4S . It has an average mass of 410.271 Da and a monoisotopic mass of 408.994232 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a furanyl ring and a thiophene ring connected by a methylene bridge. The furanyl ring is substituted with an imino group that is further substituted with a 2,6-dichlorobenzyl group via an oxygen atom . The thiophene ring is substituted with a carboxylate group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.271 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 530.9±60.0 °C at 760 mmHg . The flash point is 274.9±32.9 °C . The melting point was not available in the search results .Applications De Recherche Scientifique

Chemistry and Synthesis

Compounds with structural motifs similar to Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate have been a subject of chemical research due to their intriguing chemical properties and potential applications. The oxidation of methyl groups in derivatives of benzimidazoles has been studied, showing the formation of carboxylic acids from methyl groups when treated with potassium permanganate, highlighting the reactivity of similar structures under oxidative conditions (El’chaninov et al., 1982). Furthermore, the synthesis of thienyl and furyl analogues of ephedrine through stereoselective methods from cyanohydrins reveals the versatility of these furan and thiophene rings in synthesizing biologically relevant molecules (Effenberger & Eichhorn, 1997).

Reactions and Functionalization

Research into the reactions of methyl 3-hydroxythiophene-2-carboxylate showcases the capacity for these compounds to undergo transformations, such as halogenation followed by alcohol addition, leading to high yields of thiophene-2,4-diols. These reactions exemplify the functionalization possibilities of thiophene derivatives for further chemical synthesis (Corral & Lissavetzky, 1984).

Coordination Polymers and Sensing Activities

Innovative applications of thiophene derivatives include their incorporation into metal-organic frameworks (MOFs) for sensing and magnetic properties. For instance, microporous lanthanide-based MOFs synthesized using a methyl-substituted thieno[2,3-b]thiophene dicarboxylate exhibit gas adsorption, sensing properties, and significant magnetocaloric effects. These frameworks demonstrate the multifunctional nature of thiophene derivatives in advanced materials science (Wang et al., 2016).

Photophysical Properties

Thiol(i) β-oxodithioester complexes derived from furan and thiophene derivatives have been synthesized, highlighting the cooperative influence of metal and ligand on the formation of coordination polymers. These complexes exhibit unique conducting and photophysical properties, underscoring the potential of furan and thiophene derivatives in developing photoactive materials (Yadav et al., 2018).

Propriétés

IUPAC Name |

methyl 3-[5-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-12(7-8-26-17)16-6-5-11(25-16)9-21-24-10-13-14(19)3-2-4-15(13)20/h2-9H,10H2,1H3/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDENLERQLJBEOG-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Propan-2-yloxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2840700.png)

![N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2840711.png)